4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 533872-42-3
Cat. No.: VC4213777
Molecular Formula: C22H19ClN4O4S2
Molecular Weight: 502.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533872-42-3 |
|---|---|
| Molecular Formula | C22H19ClN4O4S2 |
| Molecular Weight | 502.99 |
| IUPAC Name | 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H19ClN4O4S2/c1-2-27(14-15-6-4-3-5-7-15)33(29,30)17-10-8-16(9-11-17)20(28)24-22-26-25-21(31-22)18-12-13-19(23)32-18/h3-13H,2,14H2,1H3,(H,24,26,28) |
| Standard InChI Key | TVYLDVLEVHUEOJ-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Introduction
Structural and Chemical Characteristics
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound with a molecular formula of C₂₂H₁₉ClN₄O₄S₂ and a molecular weight of 502.99 g/mol. Its IUPAC name reflects its complex structure, which includes:
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A benzamide backbone substituted with a sulfamoyl group.
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A 1,3,4-oxadiazole ring linked to a 5-chlorothiophene moiety.
The sulfamoyl group (-SO₂NH-) and oxadiazole ring contribute to its pharmacological potential, while the chlorothiophene enhances lipophilicity and electronic properties .
| Property | Value |
|---|---|
| CAS Number | 533872-42-3 |
| Molecular Formula | C₂₂H₁₉ClN₄O₄S₂ |
| Molecular Weight | 502.99 g/mol |
| Key Functional Groups | Sulfamoyl, oxadiazole, chlorothiophene |
Synthesis and Derivative Development
The synthesis typically involves multi-step reactions:
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Formation of the oxadiazole ring: Cyclization of a substituted hydrazide with a carboxylic acid derivative under controlled conditions .
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Sulfamoylation: Introduction of the sulfamoyl group via reaction with benzyl(ethyl)amine.
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Chlorothiophene incorporation: Coupling of the oxadiazole intermediate with 5-chlorothiophene-2-carboxylic acid .
Optimization of reaction conditions (e.g., solvent, temperature) is critical to achieving high yields and purity.
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits potent activity against Gram-positive bacteria and Neisseria gonorrhoeae:
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Minimum Inhibitory Concentrations (MICs):
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Mechanism: Disruption of bacterial membrane integrity and inhibition of essential enzymes (e.g., menaquinone biosynthesis) .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| N. gonorrhoeae WHO L | 0.125 | |
| MRSA USA300 | 0.25 | |
| Vancomycin-resistant Enterococci | 1.0 |
Applications in Medicinal Chemistry
The compound’s structural features make it a candidate for:
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Antibacterial drug development: Addressing multidrug-resistant N. gonorrhoeae and MRSA .
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Anticancer agents: Hybridization with chemotherapeutic scaffolds to enhance selectivity.
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Enzyme inhibition: Targeting bacterial dihydrofolate reductase (DHFR) and human carbonic anhydrase .
Comparative Analysis with Analogues
| Compound | Structure | MIC vs. N. gonorrhoeae (µg/mL) | LogP |
|---|---|---|---|
| HSGN-238 | Chlorothiophene-oxadiazole | 0.125 | 4.8 |
| HSGN-237 | Fluorophenyl-oxadiazole | 0.06 | 4.2 |
| Azithromycin | Macrolide | 256 | 4.0 |
Future Directions and Challenges
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